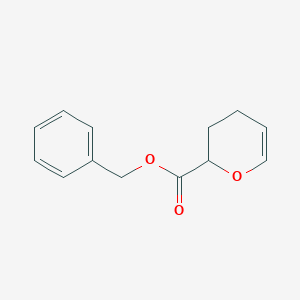
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester is a chemical compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with phenylmethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the phenylmethyl ester group.
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Another derivative with different substituents on the pyran ring.
Uniqueness
This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
188676-40-6 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
benzyl 3,4-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-13(12-8-4-5-9-15-12)16-10-11-6-2-1-3-7-11/h1-3,5-7,9,12H,4,8,10H2 |
Clé InChI |
DLVCMXQVYHUVGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
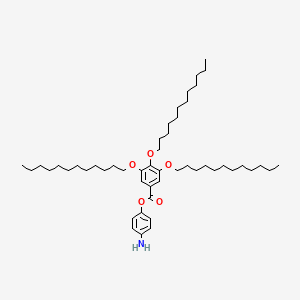
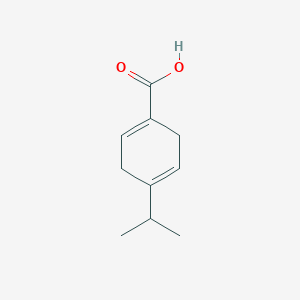
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
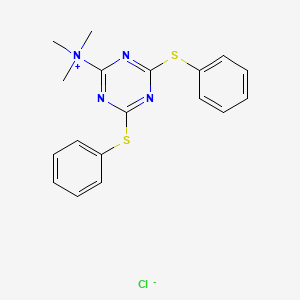
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
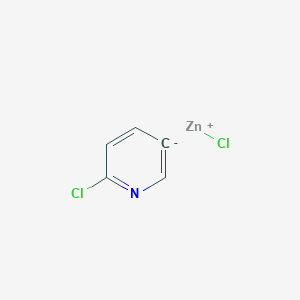
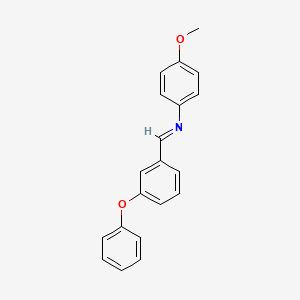
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
